

cellular uptake pathways of Si5-N14 nanoparticles

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An In-depth Technical Guide to the Cellular Uptake Pathways of 14 nm Silica Nanoparticles

Disclaimer: The term "Si5-N14 nanoparticles" is not standard in scientific literature. This guide assumes the user is referring to 14 nm silica (silicon dioxide, SiO₂) nanoparticles, a subject of extensive research in nanotechnology and nanomedicine.

Introduction

The burgeoning field of nanomedicine leverages the unique physicochemical properties of nanoparticles for advanced drug delivery, diagnostics, and therapeutics. Among these, silica nanoparticles (SiNPs) have garnered significant attention due to their biocompatibility, tunable size and porosity, and ease of surface functionalization. Understanding the mechanisms by which these nanoparticles traverse the cell membrane is paramount for designing effective and safe nanocarriers. This technical guide provides a comprehensive overview of the cellular uptake pathways of 14 nm silica nanoparticles, synthesizing current research for scientists and drug development professionals. We will delve into the physicochemical characteristics that govern cellular entry, explore the predominant uptake mechanisms, and provide detailed experimental protocols for their investigation.

Physicochemical Properties of 14 nm Silica Nanoparticles







The interaction of nanoparticles with cellular membranes is largely dictated by their physical and chemical properties. For 14 nm SiNPs, several key parameters influence their biological fate.



Property	Typical Value/Range	Significance in Cellular Uptake
Primary Particle Size	14 nm	The small size allows for interaction with various endocytic pathways and potentially passive membrane translocation.
Hydrodynamic Diameter	Agglomerates to ~500 nm in media[1][2]	In biological media, nanoparticles often agglomerate, and this larger size can influence the primary uptake mechanism, favoring pathways that accommodate larger particles like macropinocytosis.
Surface Charge (Zeta Potential)	Highly negative (e.g., ~ -30 mV)[3]	The negative surface charge can influence interactions with the negatively charged cell membrane. Surface functionalization can alter this charge to enhance or modify uptake.
Surface Chemistry	Silanol groups (Si-OH)	The surface is rich in hydroxyl groups, making it hydrophilic. These groups provide sites for surface modification with targeting ligands or polymers like PEG to control uptake and biodistribution.



		Mesoporous silica
		nanoparticles (MSNs) have a
Porosity	Can be synthesized to be	high surface area and pore
	porous	volume, allowing for high drug
		loading. The pore size can be
		tuned to control drug release.

Cellular Uptake Pathways

The cellular internalization of 14 nm SiNPs is a complex process involving multiple pathways, which can be broadly categorized into passive translocation and active endocytic processes. The predominant pathway is often cell-type dependent and influenced by the nanoparticle's physicochemical properties.

Passive Translocation

Some studies suggest that small silica nanoparticles, such as the 14 nm variant, may directly penetrate the cell membrane without the involvement of active, energy-dependent processes. [1][2][4] This passive uptake is thought to occur through an adhesive interaction between the nanoparticles and the lipid bilayer, leading to transient disruption and subsequent self-sealing of the membrane.[1][2] Evidence for this mechanism includes the observation of nanoparticles in the cytoplasm that are not enclosed within vesicles, and uptake occurring at low temperatures (4°C) where energy-dependent processes are inhibited.[1][2][4]

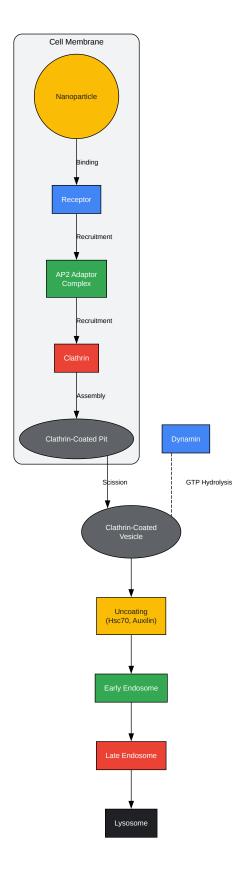
Endocytosis

Endocytosis is an active, energy-dependent process and the primary mechanism for the cellular uptake of many nanoparticles. It can be further divided into several distinct pathways.

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles typically around 120 nm in size. This pathway is a common route for the internalization of nutrients, growth factors, and some nanoparticles.[5][6] For SiNPs, CME is often implicated, particularly for smaller particles or those functionalized with specific targeting ligands.[7][8][9]



Below is a diagram illustrating the key steps in the clathrin-mediated endocytosis signaling pathway for nanoparticle uptake.









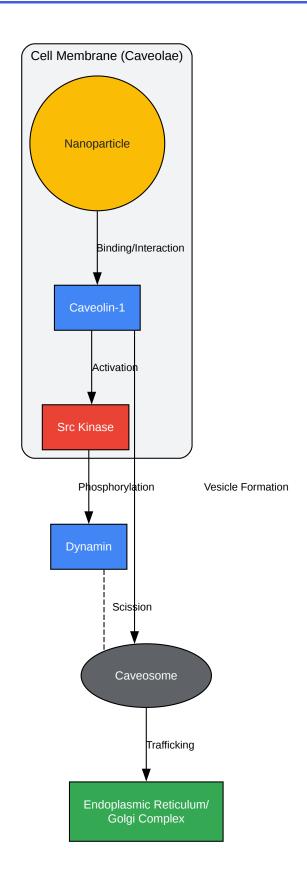
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Caption: Clathrin-Mediated Endocytosis Pathway for Nanoparticle Uptake.

Caveolae are flask-shaped invaginations of the plasma membrane, typically 50-100 nm in diameter, and are rich in cholesterol and sphingolipids. This pathway is involved in the uptake of certain toxins, viruses, and nanoparticles. The process is mediated by the protein caveolin. CvME can be a route for nanoparticles to bypass the degradative lysosomal pathway, which is advantageous for drug delivery applications.

The following diagram outlines the signaling cascade of caveolae-mediated endocytosis.





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Caption: Caveolae-Mediated Endocytosis Signaling Pathway.



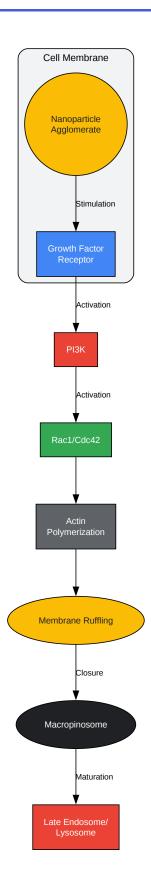




Macropinocytosis is a non-specific, actin-driven process where large regions of the cell membrane ruffle and fuse to engulf large volumes of extracellular fluid, forming large vesicles called macropinosomes (0.2-5 μ m). This pathway is often utilized for the uptake of larger nanoparticles or nanoparticle agglomerates.[5]

The signaling pathway for macropinocytosis is depicted in the diagram below.





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Caption: Macropinocytosis Signaling Pathway for Nanoparticle Uptake.



Quantitative Analysis of Cellular Uptake

The efficiency of nanoparticle uptake and the contribution of different pathways can be quantified using various experimental techniques, often involving specific inhibitors for each endocytic route.

Effect of Endocytosis Inhibitors on SiNP Uptake

The following table summarizes common inhibitors used to dissect the endocytic pathways of silica nanoparticles.



Inhibitor	Target Pathway	Typical Concentration	Observed Effect on SiNP Uptake
Chlorpromazine	Clathrin-mediated endocytosis	7-30 μΜ	Significantly reduces the uptake of SiNPs in various cell lines, indicating the involvement of CME. [7][10][11][12] For instance, a 33% reduction in the uptake of 15 nm SiNPs was observed in THP-1 macrophages.
Genistein/Nystatin	Caveolae-mediated endocytosis	50 μg/mL (Nystatin)	These inhibitors, which disrupt caveolae formation by interfering with tyrosine kinases or cholesterol, can decrease SiNP uptake, suggesting a role for CvME.[10][11] [12] Nystatin showed a time-dependent inhibitory effect on nanoparticle uptake in Kupffer cells.[11]
Amiloride	Macropinocytosis	50 μΜ	Inhibits the Na+/H+ exchanger required for macropinosome formation, leading to reduced uptake of larger SiNP agglomerates.[6][11] Amiloride



			pretreatment significantly reduced the uptake of chitosan nanoparticles by fibroblasts.[6]
Cytochalasin D	Actin polymerization (affects macropinocytosis)	Varies	Disrupts the actin cytoskeleton, thereby inhibiting actindependent uptake mechanisms like macropinocytosis.
Low Temperature (4°C)	Energy-dependent processes	N/A	Incubation at 4°C inhibits all active transport, including endocytosis. Residual uptake at this temperature is often attributed to passive translocation or nonspecific binding.[1][2]

Experimental Protocols

A multi-faceted experimental approach is necessary to thoroughly characterize the cellular uptake of 14 nm SiNPs. Below are detailed methodologies for key experiments.

Nanoparticle Characterization

- Objective: To determine the hydrodynamic diameter and surface charge of SiNPs in suspension.
- Protocol:
 - Prepare a dilute suspension of SiNPs (e.g., 10-100 μg/mL) in deionized water and in the relevant cell culture medium.



- Vortex or sonicate the suspension briefly to ensure homogeneity.
- Transfer the sample to a disposable cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
- For size measurement, the instrument analyzes the fluctuations in scattered laser light due to Brownian motion to calculate the hydrodynamic diameter.
- For zeta potential, an electric field is applied, and the particle velocity is measured to determine the surface charge.
- Perform multiple measurements for each sample to ensure reproducibility.

Cell-Based Assays

- Objective: To expose cultured cells to SiNPs under controlled conditions.
- Protocol:
 - Culture the desired cell line (e.g., A549, HeLa, macrophages) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
 - Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
 - Prepare a stock suspension of SiNPs in sterile deionized water and sonicate to disperse any agglomerates.
 - Dilute the SiNP stock solution to the desired final concentrations in cell culture medium (with or without serum, as required by the experimental design).
 - Remove the old medium from the cells and replace it with the SiNP-containing medium.
 - Incubate the cells with the nanoparticles for the desired time points (e.g., 2, 6, 24 hours).
- Objective: To assess the cytotoxicity of the SiNPs.



· Protocol:

- After the nanoparticle exposure period, remove the medium.
- Add 100 μL of fresh medium and 10 μL of MTT solution (5 mg/mL in PBS) to each well.[6]
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
- Carefully remove the MTT solution.
- Add 100 μL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][13]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

Quantification and Visualization of Uptake

- Objective: To quantify the percentage of cells that have taken up fluorescently labeled SiNPs and the relative amount of uptake per cell.
- Protocol:
 - Expose cells to fluorescently labeled SiNPs as described in 4.2.1.
 - After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
 - Detach the cells using trypsin-EDTA.
 - Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
 - Analyze the cell suspension using a flow cytometer.
 - Use appropriate laser and filter sets to detect the fluorescence from the labeled nanoparticles.
 - Gate the cell population based on forward and side scatter to exclude debris.



- Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.
- Objective: To visualize the intracellular localization of SiNPs.
- Protocol:
 - Seed cells on glass coverslips in a multi-well plate.
 - Expose the cells to fluorescently labeled SiNPs.
 - o After incubation, wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde.
 - Optionally, stain the cell nuclei with DAPI and/or the cell membrane with a fluorescent dye (e.g., CellMask).
 - Mount the coverslips on microscope slides.
 - Image the cells using a confocal laser scanning microscope, acquiring z-stack images to determine the three-dimensional localization of the nanoparticles within the cells.
- Objective: To obtain high-resolution images of SiNPs within cellular ultrastructures.
- Protocol:
 - Expose cells to SiNPs.
 - Fix the cells with a solution containing glutaraldehyde and paraformaldehyde.
 - Post-fix with osmium tetroxide.
 - Dehydrate the cells through a graded series of ethanol concentrations.
 - Infiltrate and embed the cells in an epoxy resin.
 - Cut ultrathin sections (60-90 nm) using an ultramicrotome.



- Mount the sections on TEM grids.
- Stain the sections with uranyl acetate and lead citrate to enhance contrast.
- Image the sections using a transmission electron microscope.

Conclusion

The cellular uptake of 14 nm silica nanoparticles is a multifaceted process that can occur through both passive and active transport mechanisms. While passive translocation may play a role, endocytosis, including clathrin-mediated, caveolae-mediated, and macropinocytotic pathways, appears to be a major route of internalization. The specific pathway utilized is highly dependent on the nanoparticle's physicochemical properties, particularly its agglomeration state in biological media, and the cell type being investigated. A thorough understanding of these uptake mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the rational design of silica nanoparticle-based systems for targeted drug delivery and other biomedical applications. By tailoring the size, surface charge, and functionalization of these nanoparticles, it is possible to influence their cellular entry route, thereby optimizing their therapeutic efficacy and minimizing potential off-target effects.

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